(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-hydroxy-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one
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Overview
Description
(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-hydroxy-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one is a complex organic compound with a unique structure that includes multiple fused rings and hydroxyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Ar,4bs,6as,7s,9as,9bs,11ar)-7-hydroxy-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one typically involves multi-step organic reactions. The process begins with the preparation of the core indeno[5,4-f]chromen structure, followed by the introduction of hydroxyl and methyl groups through selective functionalization reactions. Common reagents used in these steps include organometallic reagents, oxidizing agents, and protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-hydroxy-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Functional groups on the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce different alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4Ar,4bs,6as,7s,9as,9bs,11ar)-7-hydroxy-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and biological activities make it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (4Ar,4bs,6as,7s,9as,9bs,11ar)-7-hydroxy-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play a role in various physiological processes. The compound’s hydroxyl and methyl groups contribute to its binding affinity and specificity, allowing it to modulate the activity of these targets and exert its biological effects.
Properties
CAS No. |
19587-01-0 |
---|---|
Molecular Formula |
C18H28O3 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]chromen-7-one |
InChI |
InChI=1S/C18H28O3/c1-17-9-7-13-11(12(17)4-5-14(17)19)3-6-15-18(13,2)10-8-16(20)21-15/h11-15,19H,3-10H2,1-2H3/t11-,12-,13-,14-,15+,17-,18+/m0/s1 |
InChI Key |
ZBKABHBWLZKBRZ-VFBJOFAASA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(CCC(=O)O4)C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CCC(=O)O4)C |
Origin of Product |
United States |
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